molecular formula C13H18N2O2S B2438598 (1R,5S)-3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310159-06-7

(1R,5S)-3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2438598
CAS RN: 2310159-06-7
M. Wt: 266.36
InChI Key: OLNHPYXOWCGSGZ-UHFFFAOYSA-N
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Description

(1R,5S)-3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that belongs to the class of azabicyclooctanes. It has gained a lot of attention in the scientific community due to its potential applications in the field of medicinal chemistry. 2.1]octane-8-carboxamide.

Scientific Research Applications

a. Nicotinic Acetylcholine Receptor Modulation: The 2-azabicyclo[3.2.1]octane system has garnered interest due to its high affinity for α4β2 neuronal nicotinic acetylcholine receptors. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. Researchers have explored derivatives of this scaffold as potential ligands for modulating nicotinic receptors .

b. Total Synthesis of Bioactive Molecules: The bicyclic architecture of 2-azabicyclo[3.2.1]octanes serves as a valuable building block in the total synthesis of natural products and bioactive compounds. Scientists have utilized this core structure to construct complex molecules with therapeutic potential. Notably, Massiot’s group reported cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine .

Synthetic Methodologies

The synthesis of 2-azabicyclo[3.2.1]octanes presents challenges due to their unique structure. Researchers have developed various synthetic approaches to access this scaffold. These methods involve cyclization reactions, ring-opening strategies, and stereocontrolled transformations. Understanding these synthetic pathways is crucial for efficient drug development .

Future Prospects

As drug discovery continues to evolve, the 2-azabicyclo[3.2.1]octane scaffold remains an exciting area of research. Scientists are exploring novel derivatives, optimizing pharmacokinetic properties, and investigating their therapeutic potential in various disease contexts.

properties

IUPAC Name

3-methoxy-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-17-11-7-9-4-5-10(8-11)15(9)13(16)14-12-3-2-6-18-12/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNHPYXOWCGSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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